molecular formula C17H20N2O2 B14174702 N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide CAS No. 919996-45-5

N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide

Katalognummer: B14174702
CAS-Nummer: 919996-45-5
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: HXSRMWSOMOPCCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide is a chemical compound characterized by the presence of a diphenylpropyl group attached to a glycinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,3-Diphenylpropyl)-N-hydroxyglycinamide typically involves the reaction of 3,3-diphenylpropylamine with glycine derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of N2-(3,3-Diphenylpropyl)-N-hydroxyglycinamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N2-(3,3-Diphenylpropyl)-N-hydroxyglycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,3-Diphenylpropyl)-N’-phenylpropyl-1,2-ethanediamine
  • 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol
  • N-Methyl-3,3-diphenylpropylamine

Uniqueness

N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

919996-45-5

Molekularformel

C17H20N2O2

Molekulargewicht

284.35 g/mol

IUPAC-Name

2-(3,3-diphenylpropylamino)-N-hydroxyacetamide

InChI

InChI=1S/C17H20N2O2/c20-17(19-21)13-18-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18,21H,11-13H2,(H,19,20)

InChI-Schlüssel

HXSRMWSOMOPCCY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CCNCC(=O)NO)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.